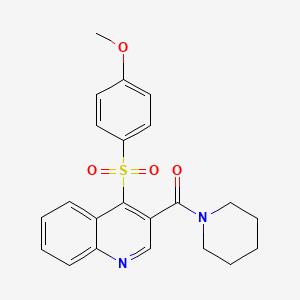
4-(4-Methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a complex organic compound that features a quinoline core substituted with a methoxyphenylsulfonyl group and a piperidin-1-ylcarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Methoxyphenylsulfonyl Group: This step can be achieved through a sulfonylation reaction, where the quinoline core is treated with methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Piperidin-1-ylcarbonyl Group: The final step involves the acylation of the quinoline derivative with piperidin-1-ylcarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The piperidin-1-ylcarbonyl group can be substituted with other amines through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amine reagents in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 4-[(4-Hydroxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline.
Reduction: Formation of 4-[(4-Methoxyphenyl)sulfanyl]-3-(piperidin-1-ylcarbonyl)quinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the amine used.
Aplicaciones Científicas De Investigación
4-(4-Methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-Methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)isoquinoline: Similar structure but with an isoquinoline core.
4-[(4-Methoxyphenyl)sulfonyl]-3-(morpholin-4-ylcarbonyl)quinoline: Similar structure but with a morpholine group instead of piperidine.
Uniqueness
4-(4-Methoxybenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenylsulfonyl group and a piperidin-1-ylcarbonyl group on a quinoline core makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-16-9-11-17(12-10-16)29(26,27)21-18-7-3-4-8-20(18)23-15-19(21)22(25)24-13-5-2-6-14-24/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHHYRSFULXZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
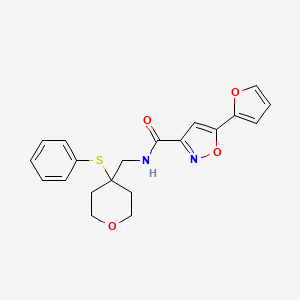
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2799954.png)
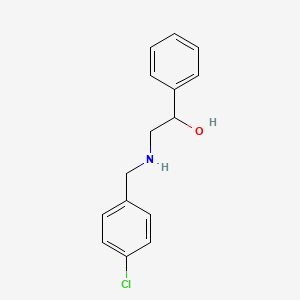
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2799960.png)
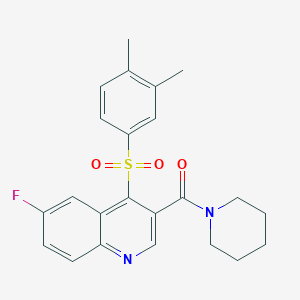
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2799962.png)
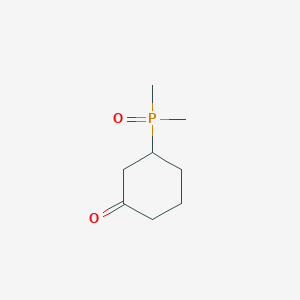

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2799966.png)
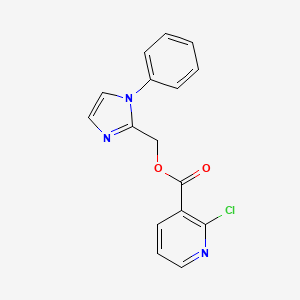
![4-[4-(Ethanesulfonyl)piperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2799968.png)
![6-(3-Cyanopyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2799971.png)
![1-(2,6-dimethylmorpholin-4-yl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2799975.png)
![6-Isopropyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2799976.png)
